molecular formula C19H31NO2 B5058237 3-(3,5-ditert-butyl-4-hydroxyphenyl)-N,N-dimethylpropanamide CAS No. 5319-26-6

3-(3,5-ditert-butyl-4-hydroxyphenyl)-N,N-dimethylpropanamide

Cat. No.: B5058237
CAS No.: 5319-26-6
M. Wt: 305.5 g/mol
InChI Key: ASGAWNQITWKWHX-UHFFFAOYSA-N
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Description

3-(3,5-Ditert-butyl-4-hydroxyphenyl)-N,N-dimethylpropanamide is a synthetic compound known for its antioxidant properties. It is a derivative of phenolic compounds, which are widely used in various industries due to their ability to inhibit oxidation processes. This compound is particularly valued for its stability and effectiveness in preventing the degradation of materials, making it a crucial additive in polymers and other materials.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-ditert-butyl-4-hydroxyphenyl)-N,N-dimethylpropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-di-tert-butylphenol and acrylate.

    Intermediate Formation: The initial reaction involves the base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol, forming an intermediate compound.

    Final Product Formation: The intermediate is then reacted with N,N-dimethylamine under controlled conditions to yield the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves:

    High-Temperature Transesterification: This step is crucial for achieving the desired product efficiently.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Ditert-butyl-4-hydroxyphenyl)-N,N-dimethylpropanamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it back to its phenolic form.

    Substitution: It can undergo substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation Products: Quinone derivatives.

    Reduction Products: Phenolic compounds.

    Substitution Products: Alkylated derivatives.

Scientific Research Applications

3-(3,5-Ditert-butyl-4-hydroxyphenyl)-N,N-dimethylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.

    Industry: Widely used as a stabilizer in plastics and other materials to enhance their durability and lifespan.

Comparison with Similar Compounds

Similar Compounds

  • Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
  • Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)

Uniqueness

Compared to similar compounds, 3-(3,5-ditert-butyl-4-hydroxyphenyl)-N,N-dimethylpropanamide is unique due to its specific structural features that enhance its stability and effectiveness as an antioxidant. Its N,N-dimethylpropanamide group provides additional steric hindrance, making it more resistant to degradation and more effective in stabilizing materials.

Properties

IUPAC Name

3-(3,5-ditert-butyl-4-hydroxyphenyl)-N,N-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO2/c1-18(2,3)14-11-13(9-10-16(21)20(7)8)12-15(17(14)22)19(4,5)6/h11-12,22H,9-10H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGAWNQITWKWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385668
Record name 3-(3,5-ditert-butyl-4-hydroxyphenyl)-N,N-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5319-26-6
Record name 3-(3,5-ditert-butyl-4-hydroxyphenyl)-N,N-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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